molecular formula C21H21ClF3N7O3S B1679705 N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

カタログ番号: B1679705
分子量: 544.0 g/mol
InChIキー: RQEBZJWSAAWCAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-562271 hydrochloride is a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It has shown significant potential in preclinical studies for its anti-cancer properties, particularly in inhibiting the migration and proliferation of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions

PF-562271 hydrochloride is synthesized through a series of chemical reactions involving the coupling of various intermediates. The process typically involves:

Industrial Production Methods

The industrial production of PF-562271 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency and safety .

化学反応の分析

Types of Reactions

PF-562271 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

科学的研究の応用

PF-562271 has been primarily studied for its role as a potent inhibitor of specific kinases, particularly those involved in cancer progression and metastasis. The compound exhibits selective inhibition of the p38 MAPK pathway, which is crucial in regulating cellular responses to stress and inflammation. This inhibition can lead to reduced tumor growth and improved survival rates in preclinical cancer models.

Applications in Cancer Research

  • Antitumor Activity :
    • PF-562271 has shown promising results in various cancer cell lines, demonstrating its ability to induce apoptosis and inhibit proliferation. Studies have indicated that it can effectively target tumors with mutations in specific signaling pathways, making it a candidate for personalized medicine approaches .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to understand the binding affinity of PF-562271 with target proteins. These studies help elucidate the mechanism of action and optimize the compound's structure for enhanced efficacy .
  • Combination Therapies :
    • Research has explored the potential of using PF-562271 in combination with other chemotherapeutic agents to enhance therapeutic outcomes. The synergistic effects observed in preclinical studies suggest that this compound could play a significant role in combination therapies for resistant cancer types .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of PF-562271 have been analyzed to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for developing effective dosing regimens and minimizing potential side effects.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of PF-562271:

  • In Vitro Studies :
    • A study demonstrated that PF-562271 significantly inhibited the growth of human breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
  • In Vivo Models :
    • In animal models, PF-562271 treatment resulted in a marked reduction in tumor size compared to control groups, showcasing its potential as a viable therapeutic option for aggressive cancers .
  • Clinical Trials :
    • Ongoing clinical trials are evaluating the safety and efficacy of PF-562271 in various cancer types. Preliminary results indicate favorable outcomes, warranting further investigation into its clinical applications .

作用機序

PF-562271 hydrochloride exerts its effects by inhibiting the catalytic activity of focal adhesion kinase and proline-rich tyrosine kinase 2. These kinases play a crucial role in cell adhesion, migration, and survival. By inhibiting these kinases, PF-562271 hydrochloride disrupts these cellular processes, leading to reduced cancer cell proliferation and migration .

生物活性

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride, commonly referred to as PF 562271, is a compound that has gained attention for its potential biological activities, particularly in the context of kinase inhibition and cancer therapeutics.

Chemical Structure and Properties

The molecular formula for PF 562271 is C21H20F3N7O3SC_{21}H_{20}F_3N_7O_3S, with a molecular weight of approximately 507.13 g/mol. The compound features a complex structure that includes a pyrimidine ring, an indole derivative, and a methanesulfonamide group, which contribute to its unique biological properties.

Kinase Inhibition

PF 562271 is primarily recognized for its role as an ATP-competitive inhibitor of various kinases. It has shown significant inhibitory activity against several targets, including:

  • Bcr-Abl Kinase : This is particularly relevant in the context of chronic myeloid leukemia (CML). Studies have demonstrated that PF 562271 can inhibit the proliferation of Ba/F3 cells expressing the Bcr-Abl fusion protein, showcasing its potential as an anti-cancer agent .
  • CDK4/Cyclin D1 : The compound has also been identified as a multikinase inhibitor with potent activity against CDK4/Cyclin D1, which plays a critical role in cell cycle regulation .

Anti-Proliferative Effects

Research indicates that PF 562271 exhibits anti-proliferative activity across various cancer cell lines. For instance, it has been reported to reduce cell viability in models of breast cancer and other malignancies. The compound's mechanism involves the disruption of signaling pathways essential for tumor growth and survival .

Case Studies and Research Findings

  • In vitro Studies : In studies conducted on Ba/F3 cells, PF 562271 demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests that the compound could be developed into a therapeutic agent for cancers driven by aberrant kinase activity .
  • Pharmacokinetics : Despite its promising biological activity, PF 562271 has faced challenges related to pharmacokinetics (PK). Modifications to enhance bioavailability have been explored, leading to derivatives with improved PK profiles while maintaining anti-proliferative potency .

Summary of Biological Activities

Activity TypeDescription
Kinase Inhibition Effective against Bcr-Abl and CDK4/Cyclin D1; ATP-competitive inhibitor
Anti-Proliferative Reduces cell viability in various cancer models
Pharmacokinetics Initial compounds showed poor PK; modifications led to improved derivatives

特性

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。